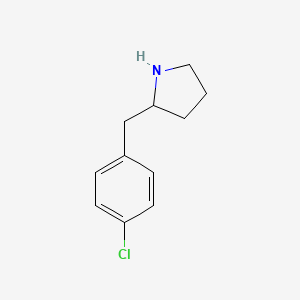

2-(4-Chlorobenzyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are of paramount importance in the fields of synthetic and medicinal chemistry. prezi.comijsrtjournal.com These structures are abundant in nature, forming the core of many essential biological molecules such as vitamins, hormones, and alkaloids. rsc.org In fact, a significant percentage of FDA-approved drugs, estimated to be around 60-85%, incorporate at least one nitrogen heterocycle. rsc.orgou.edumsesupplies.com

The Pyrrolidine (B122466) Ring as a Versatile Structural Motif

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly noteworthy scaffold in medicinal chemistry. tandfonline.comresearchgate.netnih.gov Its non-planar, three-dimensional structure, a result of sp³ hybridization, allows for a more thorough exploration of pharmacophore space compared to its flat, aromatic counterparts. researchgate.netnih.gov This "pseudorotation" of the pyrrolidine ring contributes to the stereochemistry of the molecule, which is critical for selective binding to biological targets. researchgate.netnih.gov

The pyrrolidine nucleus is a common feature in numerous biologically active compounds, including natural products and synthetic drugs. frontiersin.org Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comfrontiersin.org The synthetic accessibility and the ability to introduce various substituents onto the pyrrolidine ring make it a highly versatile building block for creating diverse chemical libraries for drug discovery. researchgate.netnih.gov

Scope and Research Focus on 2-(4-Chlorobenzyl)pyrrolidine and its Analogs

This article will specifically examine the chemical compound This compound . This molecule combines the key features of the pyrrolidine scaffold with a substituted benzyl (B1604629) group. The presence of a 4-chloro substituent on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate electronic properties and metabolic stability.

The focus of this review will be on the synthesis and chemical properties of this compound and its structurally related analogs. Research into this class of compounds has explored their potential in various therapeutic areas. For instance, structure-activity relationship (SAR) studies have investigated how modifications to the pyrrolidine ring and the benzyl substituent affect their biological activity. nih.govacs.org

One area of research has focused on 2-benzylpyrrolidine (B112527) derivatives as replacements for other chemical moieties in known bioactive compounds. For example, a study on calcium-sensing receptor antagonists found that substituted 2-benzylpyrrolidines could effectively replace a 1,1-dimethyl-2-naphthalen-2-yl-ethylamine group, leading to compounds with similar potency and improved safety profiles. nih.gov

Furthermore, the synthesis of various analogs, such as those with additional substitutions on the pyrrolidine or phenyl ring, has been a key area of investigation. These studies aim to understand how structural changes influence the compound's interaction with biological targets. nih.govacs.orgresearchgate.net The synthesis of enantiomerically pure forms of these compounds is also a significant aspect of the research, as stereochemistry often plays a critical role in biological activity. acs.orgresearchgate.net

The exploration of compounds like (R)-N2-(4-Chlorobenzyl)-N1-(4-chlorophenyl)pyrrolidine-1,2-dicarboxamide highlights the ongoing interest in developing complex pyrrolidine derivatives with potential pharmacological applications. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGVUZCAENHORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorobenzyl Pyrrolidine and Chiral Pyrrolidine Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 2-substituted pyrrolidines, including 2-(4-Chlorobenzyl)pyrrolidine, have historically relied on robust and well-understood reactions such as reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is a cornerstone in amine synthesis, providing a direct method for forming the pyrrolidine (B122466) ring. organic-chemistry.org This approach typically involves the intramolecular cyclization of a linear amino ketone or amino aldehyde. For the synthesis of 2-arylpyrrolidines, a common precursor is a γ-amino ketone, which, upon cyclization and reduction of the resulting cyclic imine, yields the desired pyrrolidine.

One-pot procedures have been developed where a carbamate-protected amino ketone undergoes deprotection and subsequent reductive cyclization. For instance, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates can be converted to 2-substituted arylpyrrolidines. thieme-connect.com The key step in this sequence is the intramolecular reductive amination of the intermediate amino ketone. thieme-connect.com While effective, achieving high enantioselectivity with classical reductive amination often requires chiral auxiliaries or stoichiometric chiral reagents. More advanced asymmetric catalytic versions of this reaction have since been developed. thieme-connect.com

A general pathway involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced. In the context of this compound, this could involve the cyclization of a precursor like 5-amino-1-(4-chlorophenyl)pentan-1-one. The use of various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, is common in these transformations. organic-chemistry.org

Nucleophilic Substitution Routes

Nucleophilic substitution reactions offer another versatile avenue for the construction of the this compound scaffold. These routes can involve either the formation of the pyrrolidine ring through intramolecular substitution or the attachment of the 4-chlorobenzyl group to a pre-formed pyrrolidine ring.

An example of ring formation involves the intramolecular cyclization of a substrate containing a primary amine and a leaving group at appropriate positions. For instance, a 1-chloro-5-aminopentyl precursor bearing the 4-chlorophenyl group at the 1-position could cyclize via intramolecular nucleophilic attack of the amine to displace the chloride, forming the pyrrolidine ring.

Alternatively, the 4-chlorobenzyl moiety can be introduced by reacting a suitable pyrrolidine-based nucleophile with a 4-chlorobenzyl electrophile. This is exemplified by the N-alkylation of a pyrrolidine derivative. For example, 2-(4-chlorobenzyl)-1-(n-hexyl)pyrrolidine can be synthesized by boiling this compound with 1-bromohexane (B126081) in the presence of potassium carbonate, a reaction that proceeds via nucleophilic substitution on the bromoalkane. prepchem.com A similar logic can be applied to form the C-C bond, for example, by using a 2-lithiated or 2-magnesiated pyrrolidine derivative (like an N-protected 2-pyrrolidinyl Grignard reagent) and reacting it with 4-chlorobenzyl chloride.

Advanced and Stereoselective Synthesis

The demand for enantiomerically pure chiral amines has driven the development of sophisticated synthetic methods that allow for precise control over stereochemistry. These advanced strategies are particularly important for applications in medicinal chemistry and materials science.

Asymmetric Construction of the Pyrrolidine Ring System

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. nih.gov Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly effective for synthesizing chiral amines from prochiral ketones. acs.orgnih.gov This method has been successfully applied to the synthesis of chiral 2-substituted pyrrolidines. nih.gov

The strategy involves a transaminase-triggered cyclization starting from ω-chloroketones. nih.govacs.org The transaminase stereoselectively converts the ketone moiety of the linear substrate into a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the chiral pyrrolidine ring. nih.gov This approach provides access to both enantiomers of the product with high enantiomeric excess (ee) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org

A notable application of this methodology is the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close analogue of the target compound. Starting from 5-chloro-1-(4-chlorophenyl)pentan-1-one, the use of a specific transaminase resulted in an 84% isolated yield and an enantiomeric excess greater than 99.5%. nih.govnih.gov This demonstrates the high efficiency and selectivity of biocatalytic methods. nih.gov

| Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (%) |

| Transaminase Panel | 5-chloro-1-(4-chlorophenyl)pentan-1-one | (R) | 84 (isolated) | >99.5 |

| Transaminase Panel | Various ω-chloroketones | (R) or (S) | up to 90 (analytical) | >95 |

Data sourced from studies on transaminase-triggered cyclizations. nih.govacs.org

Transition metal catalysis offers a broad and versatile platform for the asymmetric synthesis of pyrrolidines. acs.org Catalysts based on metals such as gold, copper, rhodium, and iridium have been employed to construct the chiral pyrrolidine scaffold with high levels of stereocontrol. thieme-connect.comacs.orgrsc.org

Gold Catalysis: Gold catalysts have been used in the stereodivergent synthesis of 2,5-disubstituted pyrrolidines from amino alkynes. rsc.org This tandem reaction involves an intramolecular hydroamination, iminium formation, and subsequent reduction. The stereochemical outcome of the reaction can be controlled by the choice of the nitrogen-protecting group on the starting material, allowing access to different diastereomers. rsc.org

Copper-Catalyzed C(sp³)–H Amination: Asymmetric C-H amination reactions represent a highly efficient and atom-economical approach to N-heterocycles. While specific examples for this compound are not detailed, the general strategy involves the intramolecular insertion of a metal-nitrene into a C-H bond to form the pyrrolidine ring. Copper-based catalytic systems are well-known for promoting such transformations.

Rhodium-Catalyzed C-H Insertion: Rhodium(II) catalysts are effective in promoting the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons through consecutive C(sp³)–H amination reactions. acs.org This strategy involves a rhodium(II)-catalyzed asymmetric nitrene C-H insertion, demonstrating the power of metal catalysts to achieve direct functionalization of C-H bonds for ring construction. acs.org

Iridium-Catalyzed Reductive Amination: Chiral iridium complexes have been successfully used in the intramolecular asymmetric reductive amination of γ-amino ketones to produce 2-arylpyrrolidines with high yields and enantioselectivities. thieme-connect.com Catalytic systems generated in situ from an iridium precursor and a chiral ferrocene-based ligand can achieve yields of up to 98% and enantiomeric excesses up to 92% for a range of 2-arylpyrrolidines. thieme-connect.com

| Catalytic System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

| Iridium/Chiral Ferrocene Ligand | Intramolecular Reductive Amination | tert-butyl (4-oxo-4-arylbutyl)carbamates | up to 98 | up to 92 |

| Gold(I)/AgSbF₆ | Tandem Hydroamination/Reduction | Amino Alkynes | - | - (Stereodivergent) |

| Rhodium(II) | C(sp³)–H Amination | Hydrocarbons/Sulfonimidamides | - | High Diastereo- and Enantiocontrol |

Data compiled from various studies on metal-catalyzed asymmetric synthesis of pyrrolidines. thieme-connect.comacs.orgrsc.org

Organocatalytic Asymmetric Transformations (e.g., Phosphine-Catalyzed Cycloisomerization, Michael Addition)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, avoiding the use of metal catalysts. The five-membered secondary amine structure of pyrrolidine is considered a privileged motif in aminocatalysis. nih.govbeilstein-journals.orgbeilstein-journals.org

Phosphine-Catalyzed Cycloisomerization: This method provides a route to densely substituted chiral pyrrolidones, which are precursors to pyrrolidines. The process involves the phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones. nih.gov These starting materials can be prepared via highly enantioselective Mannich reactions. nih.gov The resulting products contain exocyclic alkenes that serve as versatile points for further chemical transformations. nih.gov Another approach involves the phosphine-catalyzed [3+2] annulation of β-sulfonamido-substituted enones with α-cyano-α,β-unsaturated ketones to create highly substituted pyrrolidines. researchgate.net

Michael Addition: The asymmetric Michael addition is a key reaction for constructing the pyrrolidine scaffold. Pyrrolidine-based organocatalysts are particularly effective in this transformation. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, new chiral pyrrolidines derived from (R)-glyceraldehyde have been synthesized and used to catalyze the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgbeilstein-journals.org The design of these catalysts often incorporates bulky substituents to create a sterically demanding environment, influencing the stereochemical outcome of the reaction. nih.govbeilstein-journals.orgbeilstein-journals.org

Bifunctional organocatalysts, which combine a pyrrolidine moiety with a hydrogen-bond donor like thiourea, have proven highly effective. acs.org These catalysts activate nitroolefins through double-hydrogen-bonding interactions while the pyrrolidine nitrogen activates the ketone donor via enamine formation. acs.org This dual activation strategy has led to excellent yields, diastereoselectivities, and enantioselectivities in the Michael addition of cyclohexanone (B45756) to various nitroolefins. acs.org

| Organocatalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) (syn/anti) |

|---|---|---|---|---|---|

| OC1 | CH₂Cl₂ | 7 | 99 | 70:30 | 68/44 |

| OC2 | CH₂Cl₂ | 7 | 95 | 78:22 | 68/63 |

| OC3 | CH₂Cl₂ | 7 | 98 | 75:25 | 69/59 |

| OC4 | CH₂Cl₂ | 7 | 98 | 72:28 | 67/55 |

Chiral Pool Synthesis Leveraging Natural Precursors (e.g., L-Proline Derivatives)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-proline, a natural amino acid, is a cornerstone precursor for the synthesis of chiral pyrrolidine derivatives due to its inherent stereochemistry and cyclic structure. mappingignorance.orgnih.gov The pharmacological importance of pyrrolidine-based compounds makes obtaining the correct optical isomer (enantiomer) a critical goal. mappingignorance.org

Strategies often begin with commercially available proline derivatives like N-Boc-L-proline or pyroglutamic acid. mdpi.comacs.org For example, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized from a hemiaminal derived from pyroglutamic acid. acs.org The stereochemical outcome of these syntheses can be controlled by factors such as the choice of protecting group on the nitrogen atom. acs.org

L-proline itself is a catalyst for various reactions, including Mannich-type reactions, to produce functionalized α-amino acids with high enantioselectivity. researchgate.net Furthermore, numerous structurally diverse organocatalysts have been designed and synthesized from L-proline to overcome its limitations, such as poor solubility in organic solvents. mdpi.com These modifications often involve introducing different groups at the C2-position of the pyrrolidine ring to act as efficient hydrogen-bond donors. mdpi.com The synthesis of these advanced catalysts typically involves multi-step sequences starting from protected L-proline or L-prolinol. mdpi.com

1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful and atom-economical methods for the synthesis of the pyrrolidine ring. mappingignorance.orgrsc.orgnih.govacs.org This reaction allows for the rapid construction of substituted pyrrolidines with the potential to generate up to four new contiguous stereocenters in a single step. mappingignorance.orgacs.org

Azomethine ylides, which are nitrogen-based three-atom components, are typically generated in situ and react with a variety of dipolarophiles (alkenes) to form the five-membered pyrrolidine heterocycle. nih.govresearchgate.net The versatility of this reaction is highlighted by the wide range of azomethine ylide precursors and dipolarophiles that can be employed, leading to a diverse array of pyrrolidine structures. rsc.org

Catalytic asymmetric versions of this reaction, often using chiral metal-ligand complexes (e.g., with Ag(I) or Cu(I)), have been extensively developed to control the enantioselectivity of the cycloadducts. mappingignorance.orgrsc.orgacs.org The stereochemical outcome (endo vs. exo selectivity) can be tuned by the choice of the catalytic system. mappingignorance.org This method is not only effective for simple alkenes but can also be applied to more complex systems, enabling the synthesis of spiro-compounds like spirooxindoles and nitrogen-bridged bicyclic scaffolds. acs.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a robust and powerful tool for the construction of various functionalized heterocycles, including pyrrolidines. acs.orgthieme-connect.com This strategy typically involves the cyclization of an acyclic diene or enyne precursor containing a nitrogen atom. The development of highly active and air-stable ruthenium catalysts, such as the Grubbs first- and second-generation catalysts, has significantly expanded the scope and utility of RCM. acs.orgorganic-chemistry.org

An efficient approach involves the ring-closing enyne metathesis (RCEM) of substrates containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.orgacs.orgnih.gov This method is advantageous as it proceeds under mild conditions, often without the need for ethylene (B1197577) gas, and is a completely atom-economical process. acs.orgorganic-chemistry.orgacs.org The resulting pyrrolidine derivatives contain conjugated dienes, which are valuable intermediates for further transformations like Diels-Alder reactions. organic-chemistry.org

RCM has also been employed in combination with other reactions, such as iron-catalyzed cross-coupling, to prepare a series of 3-alkyl and 3-aryl substituted N-Boc protected pyrrolidines. thieme-connect.com In this sequence, a diallylamine (B93489) precursor is first functionalized via a cross-coupling reaction and then subjected to RCM to form the pyrroline (B1223166) ring, which is subsequently hydrogenated to yield the final pyrrolidine product. thieme-connect.com

| Substrate | Catalyst (mol %) | Time (h) | Yield (%) |

|---|---|---|---|

| N-Tosyl-N-(prop-2-ynyl)pent-4-en-1-amine | Grubbs II (5) | 0.5 | 99 |

| N-Tosyl-N-(but-2-ynyl)pent-4-en-1-amine | Grubbs II (5) | 0.5 | 99 |

| N-(4-Methylphenylsulfonyl)-N-(prop-2-ynyl)pent-4-en-1-amine | Grubbs I (5) | 12 | 98 |

| N-(4-Nitrophenylsulfonyl)-N-(prop-2-ynyl)pent-4-en-1-amine | Grubbs II (5) | 0.5 | 99 |

Enantioselective and Diastereoselective Control in Pyrrolidine Synthesis

Achieving high levels of stereocontrol is a central theme in the synthesis of chiral pyrrolidines. Various strategies are employed to dictate the relative and absolute stereochemistry of the final products.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This method is a cornerstone for stereocontrolled pyrrolidine synthesis. The use of chiral metal catalysts allows for high enantioselectivity. mappingignorance.orgacs.org Furthermore, the inherent nature of the cycloaddition process can lead to high diastereoselectivity, with the ability to control the formation of endo versus exo products by selecting the appropriate catalyst and reaction conditions. mappingignorance.orgrsc.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on the dipolarophile, can also effectively direct the stereochemical outcome of the cycloaddition. acs.org

Substrate Control: Stereocenters present in the starting materials can direct the formation of new stereocenters. This is a common strategy in chiral pool synthesis, where the chirality of precursors like L-proline derivatives is transferred to the product. acs.orgnih.gov In intramolecular reactions, such as the copper-promoted aminooxygenation of alkenes, the conformation of the acyclic precursor plays a crucial role in determining the diastereoselectivity (e.g., cis vs. trans) of the resulting 2,5-disubstituted pyrrolidine. nih.gov

Organocatalysis: Chiral organocatalysts, particularly those derived from proline, are designed to create a specific chiral environment around the reacting molecules. In Michael additions, bifunctional catalysts use hydrogen bonding and enamine formation to rigidly control the transition state, leading to high diastereo- and enantioselectivity. acs.orgmdpi.comrsc.org The stereochemistry of the major product can often be inverted by simply using a catalyst with a different relative configuration (e.g., syn vs. anti-pyrrolidines). beilstein-journals.org

Diastereoselective Additions: Multi-step syntheses often rely on diastereoselective additions to chiral intermediates. For instance, the synthesis of trans-2,5-bis(aryl) pyrrolidines can be achieved through two sequential and highly diastereoselective additions of Grignard reagents, first to a chiral imine and then to a chiral 1,3-oxazolidine intermediate. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Enzymatic Methods, Microwave-Assisted Synthesis)

The integration of green chemistry principles into pyrrolidine synthesis aims to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use.

Enzymatic Methods: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.goviith.ac.in Engineered enzymes, such as P450 variants, can catalyze new-to-nature reactions like intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and selectivity (up to 99:1 er). acs.org This approach avoids the need for toxic reagents and harsh conditions often associated with traditional chemical methods. Combining enzymatic steps with other catalytic methods (photo-, organo-, or metal-catalysis) in one-pot syntheses is an attractive strategy, though challenges related to the compatibility of reaction conditions remain. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry for accelerating reaction rates, often reducing reaction times from hours to minutes. mdpi.commdpi.comyoutube.com This rapid and efficient heating can lead to higher product purity and improved yields. youtube.comresearchgate.net Microwave-assisted synthesis has been successfully applied to produce various pyrrolidine derivatives. mdpi.commdpi.comresearchgate.net For example, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives showed a significant reduction in reaction time (from 8 hours to 4 hours) compared to conventional heating. mdpi.com This technology can be combined with the use of greener solvents, like water, to further enhance the sustainability of the synthetic process. youtube.comsemanticscholar.org

Functionalization and Derivatization of Preformed Pyrrolidine Scaffolds

Once the core pyrrolidine ring is constructed, it can be further modified to create a diverse library of compounds. This functionalization can occur at the nitrogen atom or at various positions on the carbon skeleton.

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for derivatization. N-alkylation and N-arylation are frequently performed to introduce new substituents. bris.ac.uk For example, the N-arylation of monosubstituted spirodiamines containing a pyrrolidine ring has been carried out to incorporate privileged substructures found in nicotinic agonists. bris.ac.uk

C-Functionalization: Substituents on the carbon framework of the pyrrolidine ring can also be modified. A novel, metal-free, one-step method has been developed for the synthesis of densely functionalized pyrrolidinones, which are valuable precursors to pyrrolidines. nih.gov This method is scalable, and the products can be easily diversified and further functionalized, providing rapid access to important pharmacophores. nih.govnih.gov The reaction tolerates a wide range of functional groups, including aryl halides and heteroarenes, demonstrating its orthogonality to transition-metal catalysis. nih.gov The synthesis and differential substitution of spirodiamine scaffolds containing pyrrolidine rings allow for selective access to various isomers, further expanding the chemical space accessible from a common core structure. bris.ac.uk

Chemical Reactions for Modifying the this compound Core

Modifications to the this compound scaffold are crucial for developing a diverse range of derivatives with specific properties. These modifications often target the pyrrolidine ring or the chlorobenzyl moiety through various chemical reactions.

Oxidation reactions are employed to introduce new functional groups or to alter existing ones on the pyrrolidine scaffold. For instance, the oxidation of a hydroxyl group on the pyrrolidine ring can yield a ketone, which can then serve as a handle for further functionalization. Similarly, oxidation of the benzyl (B1604629) group can lead to the corresponding benzaldehyde (B42025) or benzoic acid derivatives, providing opportunities for creating diverse molecular structures.

Common oxidizing agents used in these transformations include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), and milder, more selective reagents like Dess-Martin periodinane. The choice of oxidant is critical to avoid over-oxidation and to ensure compatibility with other functional groups present in the molecule. For example, the selective photooxidation of benzylic alcohols to their corresponding aldehydes can be achieved using molecular oxygen and a catalytic amount of bromodimethylsulfonium bromide under visible light. researchgate.net Another approach involves using nanomagnetic MgFe2O4 as a stable and reusable catalyst for the oxidation of alcohols in the presence of an oxidant like hydrogen peroxide. researchgate.net

Reduction reactions are fundamental in pyrrolidine chemistry, often utilized to convert carbonyl groups to hydroxyl groups or to reduce the aromatic ring. Catalytic hydrogenation is a widely used method for the reduction of various functional groups. archive.org For instance, the reduction of a ketone on the pyrrolidine ring can generate a chiral alcohol, introducing a new stereocenter.

Furthermore, the reduction of the chlorobenzyl group can be achieved through catalytic hydrogenation, which may also lead to dehalogenation depending on the reaction conditions and the catalyst used. Common catalysts for these reductions include palladium on carbon (Pd/C) and platinum oxide (PtO2). The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the synthesis of specific diastereomers.

Substitution reactions on both the aromatic and pyrrolidine rings are key strategies for introducing a variety of substituents. On the 4-chlorophenyl ring, electrophilic aromatic substitution reactions can be challenging due to the deactivating effect of the chlorine atom. However, under forcing conditions, further substitution can be achieved. More commonly, nucleophilic aromatic substitution is employed, particularly if additional activating groups are present on the ring.

On the pyrrolidine ring, the nitrogen atom is a nucleophilic center and can readily undergo alkylation, acylation, and sulfonylation reactions. For example, this compound can be N-alkylated by reacting it with an alkyl halide in the presence of a base. prepchem.com This allows for the introduction of various alkyl chains to the nitrogen atom. Acylation with acyl chlorides or anhydrides introduces amide functionalities, which can alter the electronic and steric properties of the molecule.

Introduction of Specific Substituents (e.g., Chlorobenzyl and Carboxylic Acid Groups)

The introduction of the 4-chlorobenzyl group is a key step in the synthesis of the target compound. This can be accomplished through various methods, such as the reaction of a pyrrolidine derivative with 4-chlorobenzyl chloride. yufengchemicals.com Biocatalytic approaches using transaminases have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including (R)-2-(p-chlorophenyl)pyrrolidine, starting from ω-chloroketones. acs.org This enzymatic method offers high enantioselectivity. acs.org

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Oxidation | PCC, Dess-Martin periodinane, O2/BDMS/light, MgFe2O4/H2O2 | Ketone, Aldehyde, Carboxylic Acid |

| Reduction | Pd/C, PtO2, H2 | Alcohol, Alkane |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride | Amide |

| Carboxylation | CO2, Organometallic intermediate | Carboxylic Acid |

Molecular Hybridization Strategies

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create new hybrid molecules with potentially enhanced or synergistic activities. frontiersin.org This strategy is widely employed in drug discovery to explore new chemical space and to develop compounds with improved properties. researchgate.net

One common approach is to link the pyrrolidine nitrogen to another heterocyclic ring system known for its biological activity. frontiersin.org For example, hybridization with scaffolds like oxadiazoles (B1248032) or carbazoles has been explored. frontiersin.org The synthesis of these hybrids typically involves the formation of an amide or a C-N bond between the two molecular fragments. These reactions often utilize standard coupling reagents or transition metal-catalyzed cross-coupling reactions. The resulting hybrid molecules can exhibit a combination of the biological activities of the parent molecules or may possess entirely new pharmacological profiles.

| Hybrid Scaffold | Linkage Type | Synthetic Method | Potential Biological Activity |

| Oxadiazole | Amide | Amide coupling | Antidiabetic nih.gov |

| Carbazole | Amide | Amide coupling | Antiproliferative, Acetylcholinesterase inhibition frontiersin.org |

| Spirooxindole | Spirocyclic | 1,3-Dipolar cycloaddition | Anticancer mdpi.com |

Synthetic Challenges and Optimization in Chlorobenzylpyrrolidine Chemistry

The synthesis of this compound and its derivatives is not without its challenges. Key issues include controlling stereochemistry, achieving high yields, and developing scalable and efficient processes.

One of the primary challenges is the stereoselective synthesis of chiral pyrrolidines. mdpi.com Many synthetic routes produce racemic mixtures, which then require resolution, a process that can be costly and inefficient. Therefore, the development of asymmetric synthetic methods is of great importance. This includes the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods. acs.org

Another challenge lies in the functionalization of the 4-chlorophenyl ring. The presence of the deactivating chloro group can make electrophilic substitution difficult. Furthermore, achieving regioselectivity in these reactions can be problematic.

Optimization of reaction conditions is crucial for improving yields and minimizing side products. researchgate.net This involves screening different solvents, temperatures, catalysts, and reaction times. The use of automated synthesis platforms can aid in the rapid optimization of these parameters. chemrxiv.org Additionally, the development of robust and scalable synthetic routes is essential for the practical application of these compounds, particularly in the pharmaceutical industry. The transition from laboratory-scale synthesis to large-scale production often requires significant process development and optimization to ensure safety, efficiency, and cost-effectiveness. hilarispublisher.com

Computational and Theoretical Investigations of 2 4 Chlorobenzyl Pyrrolidine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-(4-Chlorobenzyl)pyrrolidine, this is followed by a conformational analysis to identify the various stable three-dimensional structures (conformers) and their relative energies.

The pyrrolidine (B122466) ring is not planar and typically adopts a "puckered" or envelope conformation to relieve ring strain. nih.gov This puckering can occur in two primary modes, Cγ-endo (the C4 atom is out of the plane on the same side as the carboxyl group in proline) and Cγ-exo (C4 is on the opposite side). nih.gov The presence of a substituent at the 2-position, such as the 4-chlorobenzyl group, influences the preferred puckering mode and the orientation of the substituent itself (pseudo-axial or pseudo-equatorial).

Computational studies on substituted pyrrolidines have shown that the conformational landscape is complex. For instance, in difluorinated pyrrolidines, the interplay of the anomeric and gauche effects significantly impacts conformer stabilities. beilstein-journals.org A benchmark study comparing various DFT methods (like B3LYP-D3BJ and ωB97XD) with high-level coupled-cluster (CCSD) calculations is often necessary to accurately predict these subtle energetic differences. beilstein-journals.org For this compound, a thorough conformational search would involve rotating the bonds connecting the pyrrolidine ring, the methylene bridge, and the chlorophenyl group, followed by geometry optimization of each potential conformer. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann weighting factor. researchgate.net

Table 1: Representative Conformational Data for a Substituted Pyrrolidine Analog

| Conformer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in DMSO | Key Dihedral Angle (°) |

|---|---|---|---|

| Analog Conformer A | 0.00 | 0.00 | -175.8 |

| Analog Conformer B | 1.15 | 1.83 | -65.2 |

| Analog Conformer C | 1.79 | 2.20 | 70.1 |

Note: Data is hypothetical and illustrative of findings for substituted pyrrolidines, such as those presented in studies on fluorinated analogs. beilstein-journals.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Natural Bond Orbital (NBO) Charges)

Electronic structure analysis provides deep insights into a molecule's reactivity, stability, and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. nih.gov

For an analog containing a 4-chlorobenzyl group, DFT calculations have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. nih.govresearchgate.net The HOMO-LUMO energy gap for such molecules indicates that charge transfer interactions can occur within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and bonding. NBO calculations provide a localized picture of the electron density in terms of atomic charges and orbital-orbital interactions. This analysis can reveal hyperconjugative interactions, such as the donation of electron density from a lone pair (LP) orbital to an antibonding (σ* or π) orbital, which contribute to the molecule's stability. asianresassoc.org For instance, in a related dichlorobenzyl derivative, the strongest stabilization was identified as the donation from a nitrogen lone pair to an adjacent antibonding σ orbital. asianresassoc.org

Table 2: Calculated Electronic Properties for a 4-Chlorobenzyl Analog

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.93 |

| Energy Gap (ΔE) | 3.92 |

Note: The values are based on a representative study of a molecule containing a substituted benzylidene moiety, calculated at the B3LYP/6–311G(d,p) level of theory. nih.gov

Vibrational Spectroscopy (IR, Raman) and Theoretical Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are essential for accurately assigning the observed spectral bands to specific vibrational modes.

Theoretical vibrational frequencies and intensities can be calculated for an optimized molecular geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com The Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational frequency to the specific internal coordinates (stretching, bending, torsion) that contribute to it. nih.govresearchgate.net

For this compound, the vibrational spectrum would be characterized by:

N-H stretching: A band characteristic of the secondary amine in the pyrrolidine ring.

C-H stretching: Aromatic C-H stretches from the chlorophenyl ring and aliphatic C-H stretches from the pyrrolidine ring and methylene bridge.

C=C stretching: Vibrations within the aromatic ring.

C-N and C-C stretching: Vibrations associated with the pyrrolidine ring skeleton.

C-Cl stretching: A characteristic vibration for the chloro-substituent.

Studies on related pyrrolidine derivatives have successfully used DFT calculations to interpret complex IR and Raman spectra, allowing for a detailed understanding of the molecule's vibrational behavior. dtic.milresearchgate.net

Table 3: Selected Theoretical Vibrational Frequencies for Pyrrolidine and Benzyl (B1604629) Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Pyrrolidine ring amine |

| Aromatic C-H Stretch | 3000 - 3100 | Chlorophenyl ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Pyrrolidine ring and CH₂ bridge |

| C=C Aromatic Stretch | 1450 - 1600 | Chlorophenyl ring |

| CH₂ Bending (Scissoring) | 1440 - 1470 | Pyrrolidine ring and CH₂ bridge |

| C-Cl Stretch | 600 - 800 | Chlorophenyl ring |

Note: Data compiled from typical vibrational frequency ranges and computational studies on pyrrolidine and substituted aromatic compounds. dtic.milresearchgate.net

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov While this compound itself is not prone to common tautomerism, many of its derivatives, particularly those with carbonyl or enol groups adjacent to the pyrrolidine ring, can exist in multiple tautomeric forms. nih.gov

Computational chemistry is a vital tool for studying tautomeric equilibria. By calculating the relative Gibbs free energies of the different tautomers, researchers can predict their relative stabilities and the equilibrium constant for their interconversion. rsc.org For example, studies on substituted 3-pyrroline-2-ones have shown that the tautomerism is influenced by a small energy difference and a large rate constant of transformation between the two forms. nih.gov DFT calculations can also be used to propose reaction mechanisms and potential energy surfaces for the tautomerization process, revealing whether the product formation is under kinetic or thermodynamic control. nih.gov

Thermochemical Properties and Reaction Energetics

Quantum chemical calculations can accurately predict various thermochemical properties, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). asianresassoc.org These properties are crucial for understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

By calculating the total energies of reactants, transition states, and products, computational methods can determine reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of reaction (ΔG). This information is fundamental to predicting reaction feasibility, rates, and mechanisms. For instance, in a study of the reaction between a 3-pyrroline-2-one derivative and an amine, DFT calculations were used to map the potential energy surface and identify the pathway with the lowest activation energy (ΔG#), successfully predicting the major product. nih.gov

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For analogs of this compound, docking studies have been performed to predict their potential as anti-inflammatory or anticancer agents by evaluating their fit within the active sites of enzymes like COX, LOX, or protein kinases. connectjournals.comnih.gov The results are often scored based on binding energy, with more negative values indicating a more stable complex. mdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal the stability of the ligand's binding pose, the flexibility of the protein, and the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of molecular modeling. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of pyrrolidine analogs and correlating them with their experimentally measured activity, a predictive model can be built to design new compounds with enhanced potency. scispace.comnih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of known three-dimensional structure.

In the context of this compound and its derivatives, molecular docking studies have been employed to predict their potential as therapeutic agents. For instance, analogs incorporating the this compound moiety have been investigated for their anti-inflammatory potential. These studies predicted that the compounds could be effective anti-inflammatory agents by docking them against the enzyme Cyclooxygenase-2 (COX-2). The crystal structure of uninhibited mouse COX-2, identified by the Protein Data Bank (PDB) ID 5COX, serves as a key target for these simulations. rcsb.orgcathdb.infowwpdb.orgrcsb.org COX-2 is an inducible enzyme responsible for the formation of prostanoids, which are mediators of inflammation and pain. isfcppharmaspire.comjaper.in

Docking studies of novel flavones and other natural compounds against the COX-2 active site (using different PDB structures like 1CX2 and 3LN1) have shown that binding affinity is a key indicator of potential inhibitory activity. isfcppharmaspire.comjaper.inresearchgate.net The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. For example, in a study of various natural compounds, high negative binding energies were correlated with potential COX-2 inhibition. isfcppharmaspire.com Similarly, studies on 2-(4-chlorophenyl) substituted oxadiazole analogs against EGFR tyrosine kinase have also utilized docking scores to quantify binding affinity, demonstrating the broad applicability of this technique.

The following table summarizes representative molecular docking results for analogs containing the chlorophenyl or pyrrolidine moiety against relevant biological targets.

| Ligand/Analog Class | Target Protein (PDB ID) | Predicted Activity | Reference Docking Score (Example, kcal/mol) |

|---|---|---|---|

| 2-(4-chlorobenzyl)-1H-benzo[d]imidazole-pyrrolidine derivatives | Cyclooxygenase-2 (COX-2) (5COX) | Anti-inflammatory | Data not specified, predicted as potential inhibitors |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs | EGFR Tyrosine Kinase | Anticancer | -5.433 |

| Canniprene (Natural Product) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -10.587 |

| Celecoxib (Reference Drug) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -12.882 |

Protein-Ligand Binding Mode Analysis (Theoretical)

Beyond predicting binding affinity, theoretical analysis of the protein-ligand binding mode provides crucial insights into the specific molecular interactions that stabilize the complex. This analysis identifies key amino acid residues in the target's binding pocket and the types of interactions they form with the ligand, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govplos.org

For analogs containing the 4-chlorobenzyl moiety, interactions with specific residues within the target's active site are critical for activity. In the case of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs docked into the EGFR tyrosine kinase active site, the five-membered oxadiazole ring was predicted to lie near residues Leu792 and Met793, while the substituted phenyl group was positioned near Cys797. This positioning is crucial for establishing the interactions that confer inhibitory activity.

In studies involving COX-2 inhibitors, specific amino acid interactions are consistently highlighted as essential for binding. For example, docking studies with flavones and other compounds have shown that hydrogen bond interactions with residues such as Tyr355, Tyr385, and Arg120, along with hydrophobic contacts with Val349 and Leu352, are critical for stabilizing the ligand within the COX-2 active site. japer.in The 4-chlorobenzyl group of a ligand like this compound is well-suited to participate in hydrophobic interactions within such a pocket. The pyrrolidine ring's nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (if unsubstituted) can serve as a hydrogen bond donor, further anchoring the molecule. pharmablock.com

The table below details the types of interactions predicted between ligands and protein targets in theoretical studies.

| Ligand/Analog Class | Target Protein | Key Interacting Residues (Example) | Predominant Interaction Types |

|---|---|---|---|

| 2-(4-chlorophenyl)-oxadiazole analogs | EGFR Tyrosine Kinase | Cys797, Leu792, Met793 | Hydrophobic, van der Waals |

| Flavone-based inhibitors | Cyclooxygenase-2 (COX-2) | Tyr355, Tyr385, Arg120, Val349 | Hydrogen Bonding, Hydrophobic Contacts |

| Alkaloid compounds | Cyclooxygenase-2 (COX-2) | ASP-125, TYR-130, VAL-155 | Hydrogen Bonding, van der Waals, Electrostatic |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These models serve as 3D templates for designing or identifying new molecules with potential biological activity. researchgate.netnih.gov

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure due to its sp³-hybridized carbons. nih.govresearchgate.net This non-planar structure allows for a better exploration of chemical space compared to flat aromatic rings. nih.govresearchgate.net The nitrogen atom in the pyrrolidine ring is a key pharmacophoric feature; it can act as a hydrogen bond acceptor, and if protonated or unsubstituted, as a hydrogen bond donor. pharmablock.com

Based on the structure of this compound and its known interactions, a hypothetical pharmacophore model can be proposed. The essential features would include:

A Hydrophobic/Aromatic Group: Represented by the 4-chlorobenzyl moiety, crucial for engaging in hydrophobic and van der Waals interactions within the target's binding pocket.

A Hydrogen Bond Acceptor/Donor: The nitrogen atom of the pyrrolidine ring.

A Defined Spatial Relationship: The specific 3D arrangement and distance between the hydrophobic center and the hydrogen-bonding feature.

These principles guide the design of new ligands. For instance, modifying the substituents on the phenyl ring could fine-tune hydrophobic interactions or introduce additional hydrogen bonding opportunities. Altering the substitution on the pyrrolidine nitrogen can change its hydrogen-bonding capability from a donor/acceptor to purely an acceptor, which can impact binding affinity and selectivity. The stereochemistry of the pyrrolidine ring is also a critical design element, as different stereoisomers can lead to vastly different biological profiles due to specific binding modes with enantioselective protein targets. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADMET prediction tools are vital in the early stages of drug discovery to forecast these properties, helping to identify candidates with a higher probability of success and reducing the reliance on costly and time-consuming experimental screening. springernature.comnih.gov These tools use computational models to predict a compound's pharmacokinetic profile based on its chemical structure.

For this compound, various ADME parameters can be predicted using established platforms like pkCSM and SwissADME. uq.edu.aubiorxiv.org These predictions provide insights into its drug-likeness.

Key predicted properties include:

Absorption: Parameters like Caco-2 permeability and intestinal absorption predict how well the compound is absorbed from the gut into the bloodstream.

Distribution: Blood-Brain Barrier (BBB) permeability is crucial, indicating whether the compound can cross into the central nervous system.

Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is essential, as these enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Total clearance gives an estimate of the rate at which the compound is removed from the body.

The following table presents a summary of the computationally predicted ADME properties for this compound.

| ADME Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Molecular Weight | 195.68 g/mol | Complies with Lipinski's rule (<500), indicating good size for absorption. |

| LogP (Lipophilicity) | 2.85 | Indicates good lipid solubility, favorable for membrane permeation. |

| Aqueous Solubility (logS) | -3.1 | Predicts moderate water solubility. |

| Intestinal Absorption (Human) | 93% | Predicted to be highly absorbed from the intestine. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Predicted to be able to cross the BBB. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for interactions with drugs metabolized by CYP3A4. |

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiac toxicity. |

Research Applications and Mechanistic Studies of 2 4 Chlorobenzyl Pyrrolidine in Chemical Biology and Medicinal Chemistry

The 2-(4-Chlorobenzyl)pyrrolidine Scaffold in Drug Discovery and Lead Optimization

The journey of a drug from a preliminary "hit" to a viable clinical candidate is a meticulous process of chemical refinement known as lead optimization. The this compound scaffold serves as a versatile starting point in this process, providing a robust framework for the systematic modification and enhancement of biological activity.

Design and Development of Novel Chemical Entities

The pyrrolidine (B122466) ring is a prevalent feature in a multitude of biologically active molecules, and its derivatives are often explored in the quest for new drugs. The design of novel chemical entities frequently involves the use of established scaffolds like this compound, which can be chemically modified to interact with specific biological targets. The versatility of this scaffold allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for high-throughput screening. While specific examples of novel chemical entities developed directly from this compound as a starting lead are not extensively detailed in publicly available literature, the broader class of pyrrolidine derivatives has been instrumental in the development of new therapeutic agents across various disease areas.

Structure-Activity Relationship (SAR) Exploration at a Molecular Level

Understanding the relationship between a molecule's structure and its biological activity is paramount in medicinal chemistry. SAR studies on pyrrolidine-containing compounds have revealed key insights into the molecular features that govern their therapeutic effects. For instance, in a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, the presence of a 4-chlorophenyl group was found to be a notable feature in molecules exhibiting potent inhibition of bacterial DNA gyrase and topoisomerase IV creative-biolabs.com.

Systematic modifications of the this compound scaffold can be undertaken to probe the impact of various structural changes on biological activity. These modifications can include altering the substitution pattern on the phenyl ring, modifying the pyrrolidine ring itself, or changing the linker between these two moieties. The data gathered from such studies are crucial for building predictive models that guide the design of more potent and selective drug candidates. The following table illustrates a hypothetical SAR exploration based on common modifications to the this compound scaffold and their potential impact on activity, drawing from general principles observed in related compound series.

| Modification | Rationale | Potential Impact on Activity |

| Varying the position of the chloro substituent on the benzyl (B1604629) ring | To probe the optimal position for interaction with the target's binding pocket. | Shifting from para to meta or ortho could increase or decrease binding affinity depending on the target's topology. |

| Replacing the chloro group with other halogens (F, Br, I) | To investigate the effect of electronegativity and size on binding interactions. | A fluoro group might enhance metabolic stability, while bromo or iodo groups could increase lipophilicity and potentially binding affinity. |

| Introducing other substituents on the benzyl ring (e.g., methyl, methoxy) | To explore the impact of electronic and steric effects on activity. | Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence interactions. |

| Modifying the pyrrolidine ring (e.g., hydroxylation, alkylation) | To introduce new hydrogen bond donors/acceptors or alter the ring's conformation. | Such changes can lead to new interactions with the target and affect selectivity. |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. This technique is a cornerstone of lead optimization spirochem.com. For the this compound scaffold, several bioisosteric replacements could be envisioned to fine-tune its properties.

For example, the chlorine atom on the benzyl ring could be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl group (CF3). This substitution can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to improved metabolic stability and cell permeability. Similarly, the pyrrolidine ring itself could be replaced by other five-membered heterocycles like thiazolidine (B150603) or oxazolidine (B1195125) to explore the impact of different heteroatoms on the compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Chlorine atom | Trifluoromethyl group (CF3) | To increase lipophilicity and metabolic stability. |

| Chlorine atom | Cyano group (CN) | To act as a hydrogen bond acceptor and modulate electronic properties. |

| Phenyl ring | Pyridyl ring | To introduce a hydrogen bond acceptor and alter solubility. |

| Pyrrolidine ring | Thiazolidine ring | To introduce a sulfur atom and explore different spatial arrangements and interactions. |

| Pyrrolidine ring | Oxazolidine ring | To introduce an oxygen atom, potentially improving polarity and solubility. |

Molecular and Biochemical Interaction Studies

A deep understanding of how a compound interacts with its biological targets at the molecular level is essential for rational drug design. Such studies can reveal the mechanism of action and help in identifying potential off-target effects.

Investigation of Molecular Mechanisms of Action (e.g., Enzyme and Receptor Binding)

While specific mechanistic studies on this compound are not widely reported, research on structurally similar compounds provides valuable insights. For instance, studies on 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl group have shown that these compounds can act as inhibitors of bacterial enzymes essential for DNA replication creative-biolabs.com. The proposed mechanism of action for these compounds involves binding to the active site of DNA gyrase and topoisomerase IV, thereby preventing the resealing of the DNA strands and leading to bacterial cell death creative-biolabs.com.

The this compound scaffold likely interacts with its biological targets through a combination of hydrophobic, van der Waals, and potentially hydrogen bonding interactions. The 4-chlorobenzyl group can participate in hydrophobic interactions within a binding pocket, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Identification and Characterization of Biochemical Targets (e.g., Enzymes, Receptors)

The identification of the specific biochemical targets of a compound is a critical step in understanding its therapeutic potential and potential side effects. For the broader class of pyrrolidine derivatives, a wide range of biochemical targets have been identified, including enzymes and G-protein coupled receptors (GPCRs).

A notable example comes from a study on 1,2,4-oxadiazole pyrrolidine derivatives, where several compounds containing a 4-chlorophenyl group were identified as potent inhibitors of E. coli DNA gyrase and topoisomerase IV creative-biolabs.com. These enzymes are crucial for bacterial survival, making them attractive targets for the development of new antibacterial agents. One of the most active compounds in this series, which featured a 4-chlorophenyl substituent on the pyrrolidine ring, exhibited significant inhibitory activity against both enzymes creative-biolabs.com. This finding suggests that the this compound scaffold, as a core component of such molecules, could be a key contributor to their antibacterial activity. The following table summarizes the inhibitory activity of a representative compound from this class.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | E. coli DNA gyrase | 120 ± 10 nM creative-biolabs.com |

| 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | E. coli topoisomerase IV | 3.07 µM creative-biolabs.com |

| 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | S. aureus topoisomerase IV | 8.2 µM creative-biolabs.com |

In Vitro Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Cathepsins, MurA)

While direct studies on the inhibitory activity of this compound against dihydrofolate reductase (DHFR) and cathepsins are not extensively documented in publicly available literature, research on analogous structures provides valuable insights into its potential as an enzyme inhibitor. The exploration of structurally similar compounds, particularly those containing the pyrrolidine or chlorobenzyl moiety, offers a basis for understanding its possible interactions with these enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and has been a significant target for antimicrobial and anticancer therapies acs.orgwikipedia.org. Although no specific data was identified for this compound, the broader class of compounds with substituted aromatic rings has been investigated for DHFR inhibition nih.gov. The 4-chlorobenzyl group could potentially interact with the active site of DHFR, but empirical data is needed to confirm any inhibitory activity.

MurA: MurA is a bacterial enzyme essential for peptidoglycan biosynthesis, making it an attractive target for novel antibiotics nih.gov. A study on pyrrolidinediones as MurA inhibitors identified a compound, 2-(5-(4-chlorophenyl)furan-2-yl)-4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, which contains a 4-chlorophenyl group and demonstrated inhibitory activity against E. coli MurA nih.gov. Although this compound has a different core structure, the presence of the 4-chlorophenyl moiety suggests that derivatives of this compound could also be explored as potential MurA inhibitors.

Table 1: Related Compound with MurA Inhibitory Activity Note: This table presents data for a structurally related compound, not this compound itself.

| Compound Name | Target Enzyme | Organism | Key Structural Feature | Reference |

| 2-(5-(4-chlorophenyl)furan-2-yl)-4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | MurA | E. coli | 4-chlorophenyl | nih.gov |

Receptor Interaction and Binding Affinity Assessments (e.g., Monoamine Transporters, Histamine (B1213489) H3 Receptor, Sigma1 Binding Site)

The structural features of this compound suggest its potential to interact with various receptors, including monoamine transporters, the histamine H3 receptor, and the sigma-1 binding site.

Monoamine Transporters: Monoamine transporters are critical for regulating neurotransmitter levels in the brain and are targets for many psychoactive drugs nih.govthebiogrid.org. Pyrrolidine analogues have been studied for their affinity to the vesicular monoamine transporter 2 (VMAT2), with some showing the ability to inhibit transporter function nih.gov. While specific binding affinity data for this compound at monoamine transporters is not available, its structural similarity to other ligands suggests it could be a candidate for further investigation.

Histamine H3 Receptor: The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a target for treating cognitive disorders nih.gov. Several substituted pyrrolidines have been identified as high-affinity histamine H3 receptor antagonists documentsdelivered.com. The pyrrolidine ring in these compounds is a key structural feature for receptor interaction. Given this, this compound could potentially exhibit affinity for the histamine H3 receptor, although this would need to be confirmed through binding assays. Research on biphenyl-ethyl-pyrrolidine derivatives further supports the potential for pyrrolidine-containing compounds to modulate H3 receptor activity nih.gov.

Sigma-1 Binding Site: Sigma receptors, including the sigma-1 subtype, are involved in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and other conditions frontiersin.org. N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have been synthesized and evaluated as high-affinity sigma receptor ligands nih.gov. Notably, compounds with dichlorophenyl substituents have shown high affinity. For example, 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine exhibited a Ki of 1.3 ± 0.3 nM for sigma receptors nih.gov. This suggests that the 4-chlorobenzyl group in this compound could contribute to binding at the sigma-1 site. Phenylpropylpiperidines have also been investigated as high-affinity sigma-1 and sigma-2 receptor ligands, indicating that the combination of an aromatic ring and a nitrogen-containing heterocycle is favorable for binding nih.gov.

Table 2: Binding Affinities of Related Compounds to the Sigma Receptor Note: This table presents data for structurally related compounds, not this compound itself.

| Compound Name | Receptor Target | Ki (nM) | Reference |

| 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma | 1.3 ± 0.3 | nih.gov |

| 1R,2S-(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma | 6 ± 3 | nih.gov |

| 1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide | Sigma | 8.66 ± 0.35 | nih.gov |

Stereochemical Impact on Molecular Recognition and Binding with Enantioselective Proteins

The 2-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). This stereochemistry is crucial for its interaction with enantioselective proteins, such as enzymes and receptors. The spatial arrangement of the 4-chlorobenzyl group relative to the pyrrolidine ring will significantly influence how the molecule fits into the binding pocket of a protein.

The differential binding of enantiomers to proteins is a well-established principle in pharmacology. For many chiral drugs, one enantiomer exhibits the desired therapeutic activity while the other may be less active, inactive, or even contribute to adverse effects. The binding of chiral drugs to plasma proteins, for instance, often shows stereoselectivity, which can impact their pharmacokinetic profiles nih.gov.

Intermolecular Force Analysis in Crystal Structures and Solutions

The intermolecular forces governing the behavior of this compound in crystal structures and solutions are dictated by its functional groups: the secondary amine of the pyrrolidine ring, the aromatic chlorobenzyl group, and the aliphatic portions of the pyrrolidine ring.

In solution, the ability of the secondary amine to act as both a hydrogen bond donor and acceptor would be important for its interactions with protic solvents. The hydrophobic chlorobenzyl group would influence its solubility in nonpolar solvents and could engage in hydrophobic interactions with other molecules in solution.

This compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. To be considered a useful chemical probe, a compound should ideally exhibit high potency, selectivity, and a well-understood mechanism of action.

While this compound possesses a structure that could potentially interact with various biological targets, there is currently insufficient evidence in the reviewed literature to classify it as a chemical probe for a specific biological system. Its potential inhibitory or binding activities would need to be thoroughly characterized, including its selectivity profile against a wide range of other targets. If it were found to have high affinity and selectivity for a particular enzyme or receptor, it could then be developed and utilized as a chemical probe to investigate the function of that target in cellular and in vivo models.

Utility as a Synthetic Intermediate for Complex Molecules

The pyrrolidine ring is a common structural motif in many natural products and synthetic drugs nih.govlifechemicals.commdpi.comresearchgate.net. As such, substituted pyrrolidines like this compound are valuable synthetic intermediates for the construction of more complex molecules.

The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, such as N-alkylation or N-acylation, allowing for the attachment of various other molecular fragments. The 2-substituted nature of this compound, with the presence of the chlorobenzyl group, makes it a useful building block for creating libraries of compounds for drug discovery screening. For example, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been reported, showcasing the utility of the 2-substituted pyrrolidine scaffold researchgate.net. The synthesis of various substituted pyrrolidines is an active area of research, with methods being developed for their stereoselective preparation mdpi.com.

While specific examples of complex molecules synthesized directly from this compound were not identified in the conducted searches, its structure is analogous to intermediates used in the synthesis of various biologically active compounds. Its availability as a building block allows medicinal chemists to incorporate the this compound moiety into larger molecules to explore structure-activity relationships and develop new therapeutic agents nih.govnih.govnih.gov. The biosynthesis of the benzylpyrrolidine precursor in anisomycin (B549157) has also been studied, highlighting the natural occurrence and importance of this structural class nih.gov.

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis Methodologies

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer, making the development of efficient asymmetric syntheses a paramount goal in medicinal chemistry. For 2-(4-Chlorobenzyl)pyrrolidine, future research will likely focus on the refinement and innovation of stereoselective synthetic routes to access enantiomerically pure forms of the molecule and its derivatives.

Recent advances in the asymmetric synthesis of 2-substituted pyrrolidines have highlighted the power of organocatalysis, biocatalysis, and transition-metal catalysis. google.comgoogle.com Organocatalytic approaches, such as those employing proline and its derivatives, offer an environmentally friendly and metal-free alternative for the construction of the chiral pyrrolidine (B122466) ring. google.commdpi.com Future innovations may involve the design of novel organocatalysts with enhanced stereocontrol and substrate scope, specifically tailored for the synthesis of 2-arylmethylpyrrolidines.

Biocatalysis, utilizing enzymes such as transaminases and imine reductases, has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. google.com The application of these enzymatic methods to the synthesis of this compound could provide a highly efficient and scalable route to the desired enantiomer. Further research in enzyme engineering and optimization of reaction conditions will be crucial for the industrial viability of such processes.

Transition-metal-catalyzed asymmetric hydrogenation and C-H activation are also promising avenues for the synthesis of enantioenriched 2-substituted pyrrolidines. patexia.com Innovations in ligand design for transition metal catalysts can lead to higher catalytic activity and enantioselectivity in the synthesis of complex pyrrolidine structures.

A summary of emerging asymmetric synthesis strategies is presented in the table below:

| Synthesis Strategy | Key Features | Potential Advantages for this compound |

| Organocatalysis | Metal-free, environmentally friendly, utilizes small organic molecules as catalysts. | High stereocontrol, mild reaction conditions, reduced metal contamination. |

| Biocatalysis | Utilizes enzymes (e.g., transaminases, imine reductases) for stereoselective transformations. | Excellent enantioselectivity, high substrate specificity, green chemistry approach. |

| Transition-Metal Catalysis | Employs chiral metal complexes for asymmetric hydrogenation, C-H activation, etc. | High efficiency, broad substrate scope, potential for novel bond formations. |

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound derivatives, advanced computational approaches will play a pivotal role in accelerating the identification of potent and selective drug candidates.

Structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target, will be instrumental in designing novel derivatives of this compound with improved binding affinity and selectivity. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding mode of these compounds to their target proteins, providing insights into key interactions that can be exploited for optimization. google.comgoogle.com For instance, docking studies can help in understanding how the 4-chlorophenyl group interacts with specific residues in a binding pocket, guiding the design of analogs with enhanced potency. google.com